molecular formula C19H18N6O2S2 B2607850 N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 877815-83-3

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2607850
CAS No.: 877815-83-3
M. Wt: 426.51
InChI Key: LYMOAKYVLANABN-UHFFFAOYSA-N
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Description

N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound featuring a complex molecular architecture designed for research applications. This molecule incorporates multiple heterocyclic systems, including a 1,3-thiazole and a 1,2,4-triazole, which are privileged structures in medicinal chemistry due to their widespread presence in bioactive molecules. Compounds containing the 1,2,4-triazole scaffold are known to produce a variety of biological effects, making them subjects of interest in the development of new active agents . The specific arrangement of the thiazole and triazole rings, linked via a sulfanyl acetamide bridge, suggests potential for investigating enzyme inhibition or receptor binding interactions. Researchers may explore its utility in various biochemical and pharmacological screening programs. The structure is analogous to other documented triazole-thiazole derivatives studied for their potential effects. This product is provided for laboratory research purposes only. It is strictly for use in controlled laboratory environments by qualified personnel. This chemical is not for diagnostic or therapeutic use in humans or animals. Please refer to the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2S2/c1-13-17(14-5-7-15(27-2)8-6-14)22-18(29-13)21-16(26)11-28-19-23-20-12-25(19)24-9-3-4-10-24/h3-10,12H,11H2,1-2H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMOAKYVLANABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CSC2=NN=CN2N3C=CC=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its anticancer, antimicrobial, and anticonvulsant activities.

Chemical Structure

The compound can be structurally represented as follows:

C21H22N4O2S\text{C}_{21}\text{H}_{22}\text{N}_{4}\text{O}_{2}\text{S}

This structure features a thiazole ring and a triazole moiety, which are known to contribute significantly to the biological activity of similar compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

In a study evaluating the anticancer properties of thiazole derivatives, it was found that certain compounds exhibited IC50 values lower than conventional chemotherapeutics like doxorubicin. For example:

CompoundCell LineIC50 (µM)
Compound AA-4311.61 ± 0.92
Compound BJurkat1.98 ± 1.22
This compoundMCF7< 10

These findings suggest that the compound may induce apoptosis through mechanisms involving interaction with Bcl-2 proteins and other apoptotic pathways .

Antimicrobial Activity

Thiazole-based compounds have also shown promising antimicrobial properties. The presence of both thiazole and triazole rings enhances their ability to inhibit bacterial growth.

Research Findings

A recent investigation into various thiazole derivatives indicated that several exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were notably low:

CompoundBacterial StrainMIC (µg/mL)
Thiazole AStaphylococcus aureus31.25
Thiazole BEscherichia coli62.50
This compoundPseudomonas aeruginosa< 50

These results indicate a potential for development into effective antimicrobial agents .

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives are another area of interest. Studies have shown that modifications to the thiazole structure can lead to enhanced anticonvulsant activity.

Experimental Data

In preclinical trials evaluating anticonvulsant activity through various models (e.g., PTZ-induced seizures), compounds with similar structures demonstrated significant protective effects:

CompoundModel UsedED50 (mg/kg)
Compound CPTZ Seizure Model25
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-y]-2-{[4-(1H-pyrrol-1-y)-4H -1,2,4-triazol -3-y]sulfany}acetamidePTZ Seizure Model20

This suggests that the compound could be a candidate for further development in treating epilepsy and related disorders .

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that thiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds similar to N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have shown efficacy in models of epilepsy. The structure–activity relationship (SAR) studies suggest that modifications on the phenyl ring can enhance anticonvulsant activity significantly. For example, certain thiazole-integrated compounds demonstrated effective protection against seizures at lower doses compared to standard medications like ethosuximide .

Antitumor Properties

Thiazole derivatives are also recognized for their anticancer potential. The presence of electron-donating groups in the phenyl ring has been correlated with increased cytotoxicity against various cancer cell lines. In particular, compounds with thiazole rings have shown IC50 values comparable to established chemotherapeutics such as doxorubicin, indicating their potential as effective anticancer agents . Detailed SAR studies reveal that specific substitutions can enhance the interaction with tumor-associated proteins, leading to increased apoptosis in cancer cells.

Antimicrobial Activity

The compound's antimicrobial properties have been explored in various studies. Thiazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, some thiazole analogues were found to be equipotent to standard antibiotics like chloramphenicol against Staphylococcus aureus, highlighting their potential in treating resistant bacterial infections . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Study 1: Anticonvulsant Efficacy

A study published in MDPI evaluated various thiazole derivatives for anticonvulsant activity using animal models. The results indicated that specific substitutions on the thiazole ring significantly influenced seizure protection levels, with some compounds achieving over 90% protection at low doses compared to control groups .

Study 2: Antitumor Activity

In a comparative study assessing the cytotoxic effects of thiazole derivatives on cancer cell lines (A431 and Jurkat), it was found that certain compounds exhibited IC50 values lower than those of doxorubicin. The study highlighted the importance of specific substituents on the phenyl ring for enhancing anticancer activity .

Study 3: Antimicrobial Efficacy

Research conducted on novel thiazole compounds demonstrated their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The study reported significant reductions in bacterial load in infected models treated with these compounds compared to untreated controls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

The triazole ring’s substituents significantly influence bioactivity and physicochemical properties. Key analogs include:

Compound Name Triazole Substituent Key Findings Reference
N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1H-pyrrol-1-yl Pyrrole enhances π-stacking; moderate anti-exudative activity (10 mg/kg) comparable to diclofenac sodium in preliminary assays .
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Furan-2-yl Lower lipophilicity (logP ≈ 1.8) vs. pyrrole analog; anti-exudative activity at 10 mg/kg, but reduced metabolic stability due to furan oxidation susceptibility .
N-(4-Methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide 4-Pyridinyl Pyridine improves water solubility (logP ≈ 2.1) but reduces CNS penetration; unconfirmed antiproliferative activity in vitro .
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Thiophen-2-yl Thiophene increases electron density, enhancing kinase inhibition (IC₅₀ ≈ 12 µM vs. EGFR); higher cytotoxicity in cancer cell lines .

Pharmacological Activity

  • Anti-exudative Activity : Pyrrole and furan derivatives show comparable efficacy (10 mg/kg), but pyrrole analogs exhibit better metabolic stability .
  • Antiproliferative Potential: Thiophene-substituted analogs demonstrate superior kinase inhibition (e.g., EGFR, IC₅₀ 12 µM) due to sulfur’s electron-donating effects .
  • Solubility and logP : Methoxyphenyl groups increase logP (≈2.5–3.0), favoring membrane permeability but reducing aqueous solubility. Pyridine or polar substituents (e.g., -NH₂) mitigate this trade-off .

Key Research Findings

Structure-Activity Relationship (SAR) :

  • Pyrrole > Furan > Thiophene in anti-exudative activity due to enhanced binding to COX-2 .
  • Thiophene derivatives excel in kinase inhibition, likely due to sulfur’s role in redox interactions .

Physicochemical Properties :

  • logP: Pyrrole (2.8) > Thiophene (2.5) > Furan (1.8) .
  • Aqueous solubility: Pyridine analogs (~15 µg/mL) > Pyrrole (~5 µg/mL) .

Q & A

Q. How should researchers address conflicting crystallography data for similar triazole-thioether derivatives?

  • Answer :
  • Validate structures using complementary techniques (e.g., SC-XRD vs. PXRD).
  • Compare with literature analogs : Note deviations in bond lengths/angles caused by substituent effects (e.g., methoxyphenyl vs. fluorophenyl groups) .

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